molecular formula C14H23NO5 B8116256 TCO-PEG1-acid

TCO-PEG1-acid

Cat. No.: B8116256
M. Wt: 285.34 g/mol
InChI Key: FVWLKASTDOHBBD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG1-acid typically involves the conjugation of trans-cyclooctene with polyethylene glycol and a carboxylic acid group. The terminal carboxylic acid readily reacts with primary and secondary amines under the activation of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the purification of the final product to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: TCO-PEG1-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of TCO-PEG1-acid involves its high reactivity with tetrazine compounds, leading to rapid and efficient click chemistry reactions. The trans-cyclooctene moiety specifically reacts with tetrazine, forming a stable cycloaddition product. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes .

Comparison with Similar Compounds

Uniqueness of TCO-PEG1-acid: this compound is unique due to its combination of a trans-cyclooctene moiety and a terminal carboxylic acid group, which provides high reactivity and specificity in bioorthogonal reactions. Its ability to form stable amide bonds and participate in click chemistry makes it a versatile tool in various scientific applications .

Properties

IUPAC Name

3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c16-13(17)8-10-19-11-9-15-14(18)20-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11H2,(H,15,18)(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWLKASTDOHBBD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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